ethyl 2-[(3E)-3-[hydroxy(phenyl)methylidene]-2-(4-methylphenyl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate
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Overview
Description
Ethyl 2-[3-benzoyl-4-hydroxy-2-(4-methylphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound that features a unique combination of functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[3-benzoyl-4-hydroxy-2-(4-methylphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:
Formation of the Pyrrole Ring: This step involves the reaction of a suitable precursor with reagents such as benzoyl chloride and 4-methylphenylamine under controlled conditions to form the pyrrole ring.
Thiazole Ring Formation: The thiazole ring is synthesized by reacting the intermediate product with thioamide and ethyl bromoacetate.
Final Coupling: The final product is obtained by coupling the intermediate compounds under specific conditions, such as the presence of a base and a catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automation of reaction steps.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[3-benzoyl-4-hydroxy-2-(4-methylphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl 2-[3-benzoyl-4-hydroxy-2-(4-methylphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of ethyl 2-[3-benzoyl-4-hydroxy-2-(4-methylphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects through:
Inhibition of Enzymes: Binding to the active site of enzymes and inhibiting their activity.
Receptor Modulation: Interacting with receptors to modulate their signaling pathways.
DNA Intercalation: Intercalating into DNA and affecting its replication and transcription.
Comparison with Similar Compounds
Ethyl 2-[3-benzoyl-4-hydroxy-2-(4-methylphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate can be compared with similar compounds to highlight its uniqueness:
Similar Compounds: Compounds with similar structures include other pyrrole-thiazole derivatives and benzoyl-substituted molecules.
Uniqueness: The unique combination of functional groups in this compound provides distinct chemical and biological properties that may not be present in other similar compounds.
Properties
Molecular Formula |
C25H22N2O5S |
---|---|
Molecular Weight |
462.5 g/mol |
IUPAC Name |
ethyl 2-[(3E)-3-[hydroxy(phenyl)methylidene]-2-(4-methylphenyl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C25H22N2O5S/c1-4-32-24(31)22-15(3)26-25(33-22)27-19(16-12-10-14(2)11-13-16)18(21(29)23(27)30)20(28)17-8-6-5-7-9-17/h5-13,19,28H,4H2,1-3H3/b20-18+ |
InChI Key |
WWQKRXCBNKCITH-CZIZESTLSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(N=C(S1)N2C(/C(=C(/C3=CC=CC=C3)\O)/C(=O)C2=O)C4=CC=C(C=C4)C)C |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)N2C(C(=C(C3=CC=CC=C3)O)C(=O)C2=O)C4=CC=C(C=C4)C)C |
Origin of Product |
United States |
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